Behenamidopropyl dimethylamine

描述

属性

IUPAC Name |

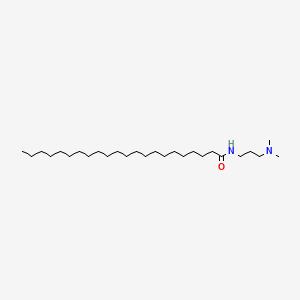

N-[3-(dimethylamino)propyl]docosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3/h4-26H2,1-3H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAZHGAWPCLLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209025 | |

| Record name | N-[3-(Dimethylamino)propyl]docosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60270-33-9 | |

| Record name | Behenic acid dimethylaminopropylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60270-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Behenamidopropyl dimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060270339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(Dimethylamino)propyl]docosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]docosanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEHENAMIDOPROPYL DIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4O854526J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Alkylamidopropyl Dimethylamines Within Applied Chemistry and Materials Science

Alkylamidopropyl dimethylamines are a class of organic compounds characterized by a fatty acid-derived alkyl chain linked to a dimethylaminopropylamine headgroup. mdpi.com In applied chemistry and materials science, they are primarily recognized for their role as surfactants. nih.gov Their molecular structure, featuring a long hydrophobic tail and a hydrophilic amine head, allows them to reduce surface tension between immiscible liquids, such as oil and water, making them effective emulsifying agents. cosmileeurope.eu

This surfactant capability is harnessed in the formulation of complex fluid systems. For instance, in hair care formulations, these compounds are used to emulsify fatty alcohols, creating a structured gel network that dictates the product's viscosity and conditioning properties. google.com The interaction between the amidoamine and other components is crucial for the stability and performance of the final material. ovid.com

Beyond emulsification, alkylamidopropyl dimethylamines function as antistatic agents by neutralizing electrical charges on surfaces. cosmileeurope.euatamanchemicals.com Their positively charged headgroup (in acidic environments) is attracted to negatively charged surfaces, forming a film that prevents the buildup of static electricity. atamanchemicals.com This property is of significant interest in materials science for applications ranging from personal care products to industrial uses where static control is necessary. atamanchemicals.comcir-safety.org Furthermore, their compatibility with anionic, non-ionic, and other cationic surfactants allows for their incorporation into a wide array of multicomponent systems. ovid.comatamanchemicals.com Research also explores their use as intermediates in the synthesis of other functional molecules, such as amine oxides and quaternary ammonium (B1175870) salts. atamanchemicals.com

Synthesis and Derivatization Strategies for Behenamidopropyl Dimethylamine

Aquatic Toxicity

The aquatic toxicity of behenamidopropyl dimethylamine (B145610) has been evaluated in several studies, focusing on its effects on key trophic levels: fish, aquatic invertebrates (Daphnia), and algae. nih.gov The results indicate that while the substance does exhibit toxicity, it compares favorably to other commonly used cationic surfactants. nih.gov

The toxicity to fish is typically measured by the LC50 (Lethal Concentration, 50%), which is the concentration of a substance that is lethal to 50% of the test organisms over a specified period. The reported LC50 for behenamidopropyl dimethylamine in fish is 6.6 mg/L.

Daphnia, a type of water flea, are common indicators for the toxicity of substances to aquatic invertebrates. The toxicity is measured by the EC50 (Effective Concentration, 50%), the concentration that causes an adverse effect (such as immobilization) in 50% of the population. For this compound, the EC50 for Daphnia is 1.4 mg/L.

Algae are primary producers in aquatic ecosystems, and their health is vital. The EC50 for algae, which measures the concentration that inhibits growth by 50%, is reported to be 2.1 mg/L for this compound.

Interactive Data Table: Aquatic Toxicity of this compound

| Organism | Endpoint | Result (mg/L) |

| Fish | LC50 | 6.6 |

| Daphnia | EC50 | 1.4 |

| Algae | EC50 | 2.1 |

| This table presents the ecotoxicological data for this compound across different aquatic organisms. |

Current Academic Significance and Research Gaps Pertaining to Behenamidopropyl Dimethylamine

Established Synthetic Pathways for this compound Production

The primary and most well-established method for the industrial production of this compound is the direct amidation of behenic acid with N,N-dimethylaminopropylamine (DMAPA). ovid.comgoogle.comgoogle.com This reaction creates the characteristic amide linkage while retaining the tertiary amine group from the DMAPA, which is crucial for its function as a cationic surfactant precursor. atamanchemicals.comthemestizamuse.com

Amidation and Alkylation Reaction Mechanisms

The core of this compound synthesis is the amidation reaction. This process involves the condensation of a carboxylic acid (behenic acid) and an amine (DMAPA) to form an amide. The reaction is typically conducted at elevated temperatures, which provides the necessary activation energy to drive off the water molecule formed as a byproduct, thus pushing the equilibrium towards the amide product.

The generally accepted mechanism for this acid-catalyzed amidation proceeds as follows:

Protonation of the Carboxylic Acid: The acid catalyst protonates the carbonyl oxygen of behenic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The primary amine of the DMAPA molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added nitrogen atom to one of the hydroxyl groups.

Water Elimination: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

Deprotonation: The catalyst is regenerated by the removal of a proton from the nitrogen atom, yielding the final amide product, this compound.

While amidation is the principal mechanism, other pathways, such as those involving the reaction of behenyl alcohol with dimethylamine and propylene oxide, have also been noted, though they are less detailed in the available literature. specialchem.com

Catalytic Approaches and Process Optimization in this compound Synthesis

To enhance reaction rates and yields, the amidation process is typically conducted under acidic catalysis. ovid.comresearchgate.net The choice of catalyst can influence not only the reaction efficiency but also the properties of the final formulation when the amidoamine is neutralized for use in products. ovid.com For instance, organic acids like lactic acid are often favored for economic reasons. ovid.com

Process optimization is critical for ensuring high efficiency, purity, and cost-effectiveness. Key parameters that are manipulated include reaction temperature, catalyst concentration, reactant molar ratio, and reaction time. sciencepublishinggroup.com The synthesis is often performed at high temperatures to facilitate the removal of water, which drives the reaction to completion. ovid.comresearchgate.net Optimization aims to maximize the conversion of the fatty acid while minimizing side reactions and energy consumption.

Table 1: Key Parameters in this compound Synthesis Optimization

| Parameter | Objective | Typical Conditions | Impact on Process |

|---|---|---|---|

| Temperature | Increase reaction rate and facilitate water removal | High Temperature | Affects reaction kinetics and potential for side reactions. |

| Catalyst | Enhance carbonyl carbon electrophilicity | Acidic Catalysts (e.g., Lactic Acid) | Speeds up the reaction; choice of acid can impact final product properties. ovid.com |

| Reactant Ratio | Ensure complete conversion of the limiting reagent | Stoichiometric or slight excess of one reactant | Influences yield and purity of the final product. |

| Pressure | Control boiling points and removal of water | Atmospheric or Vacuum | Vacuum can lower the temperature needed for water removal, saving energy. |

Novel Synthetic Methodologies and Process Intensification in this compound Manufacturing

Innovation in the synthesis of this compound is geared towards improving sustainability, efficiency, and functionality. One novel approach involves creating amidoamines with CO2 responsiveness, which could allow for "switchable" surfactants that change properties in response to the introduction or removal of carbon dioxide. scispace.com

Process intensification represents a significant area of development, aiming to make chemical production safer, cleaner, and more energy-efficient. mdpi.com For amidation reactions, this can involve shifting from traditional batch reactors to continuous flow systems. figshare.comcetjournal.it Continuous flow reactors, such as static mixers or wiped-film evaporators, offer superior heat and mass transfer, allowing for better control over reaction conditions and potentially reducing the need for solvents. figshare.comresearchgate.net These intensified processes can lead to higher yields, reduced waste, a smaller manufacturing footprint, and increased safety. mdpi.comcetjournal.it

Principles and Implementation of Green Chemistry in this compound Synthesis

Green chemistry principles are central to the modern production of this compound, largely due to its derivation from renewable feedstocks and its favorable environmental profile compared to traditional cationic surfactants. themestizamuse.comcosmeticsbusiness.comnih.gov

Utilization of Bio-based Feedstocks (e.g., Rapeseed Oil, Behenic Acid)

This compound is primarily derived from behenic acid, a C22 saturated fatty acid. ovid.com A major commercial source for behenic acid is the hydrogenation of high erucic acid rapeseed (canola) oil. ovid.comgoogle.comresearchgate.net Rapeseed oil is a readily available and renewable feedstock. researchgate.net The hydrogenation process saturates the double bonds in erucic acid to produce behenic acid. Other botanical sources for behenic acid include the oil from Moringa Oleifera seeds. la-saponaria.com The use of these vegetable-derived feedstocks is a key aspect of the compound's sustainable profile. supergen-bioenergy.neteuropa.eu

Table 2: Illustrative Fatty Acid Composition of Hydrogenated Rapeseed Oil

| Fatty Acid | Typical Percentage by Weight |

|---|---|

| Behenic Acid (C22:0) | 35-60% google.com |

| Stearic Acid (C18:0) | 30-44% google.com |

| Arachidic Acid (C20:0) | 6-10% google.com |

| Palmitic Acid (C16:0) | 2-4% google.com |

Note: The exact composition can vary based on the specific botanical source and processing conditions.

This mixture of fatty acids from hydrogenated rapeseed oil can be reacted with DMAPA to produce a corresponding mixture of amidoamines, primarily this compound and Stearamidopropyl dimethylamine. google.comgoogle.comgoogleapis.com

Solvent Reduction and Sustainable Process Development

Sustainable process development focuses on minimizing the environmental impact of manufacturing. pharmtech.comaiche.org In the synthesis of this compound, a significant advantage is the ability to produce it as a 100% active product. ovid.comresearchgate.net This solvent-free or high-concentration approach reduces the need for large volumes of solvents, which are often a major source of waste in chemical processes. bachem.com A 100% active product also lowers transportation and storage costs and energy consumption, contributing to a more sustainable industrial process. ovid.comresearchgate.net

The development of this compound is also driven by its eco-friendly characteristics; it is readily biodegradable and exhibits lower aquatic toxicity than many conventional quaternary ammonium compounds ("quats"). ovid.comthemestizamuse.comnih.gov This improved environmental profile makes it a desirable alternative in the personal care market, aligning with consumer demand for more sustainable products. nih.gov

Chemical Modifications and Functionalization of this compound for Targeted Performance

This compound (BAPDMA) is a versatile amidoamine that serves as a foundational ingredient in numerous personal care applications, particularly in hair care. Its performance characteristics can be precisely tailored through various chemical modifications and functionalization strategies. These modifications alter the molecule's charge, solubility, and interfacial properties, enabling formulators to achieve specific performance targets, from enhanced conditioning to improved viscosity and foam characteristics. The primary routes for functionalization include acid neutralization to activate its cationic nature, oxidation to form amine oxides, and quaternization to create permanently cationic ammonium salts.

Acid Neutralization: Activating Cationic Performance

In its synthesized form, this compound is a tertiary amidoamine and is non-ionic in nature. Its primary function as a hair conditioning agent is unlocked through a straightforward acid-base neutralization reaction in an aqueous environment. This process protonates the tertiary amine group, transforming the molecule into a cationic surfactant, which is essential for its performance.

The reaction with an acid, typically an organic acid like lactic acid or L-glutamic acid, adjusts the formulation's pH to a range of 2.5 to 5. epo.org In this acidic environment, the lone pair of electrons on the nitrogen atom of the dimethylamino group accepts a proton (H⁺), resulting in a positively charged ammonium center.

This induced positive charge is the key to its conditioning efficacy. Hair keratin fibers carry a net negative charge, especially when damaged. The cationic BAPDMA molecule is electrostatically attracted to these negative sites, allowing it to adsorb onto the hair surface. The long, hydrophobic behenyl (C22) chain then orients itself along the cuticle, providing lubrication, reducing interfiber friction, and smoothing the hair surface. This mechanism leads to significant improvements in detangling, softness, and manageability. specialchem.comatamanchemicals.com

Research findings have demonstrated that the conditioning performance of acid-activated BAPDMA is superior to many traditional cationic surfactants. researchgate.netnih.gov Comparative studies measuring the force required to comb through hair tresses show that formulations containing BAPDMA significantly outperform those with benchmark ingredients like Cetrimonium Chloride (CTAC), Behentrimonium Chloride (BTAC), and even the shorter-chain amidoamine, Stearamidopropyl Dimethylamine (SAPDMA).

| Conditioning Agent (1.5% Active) | Wet Combing Force Reduction (%) | Dry Combing Force Reduction (%) | Sensory Evaluation: Softness (Score 1-5) | Sensory Evaluation: Smoothness (Score 1-5) |

|---|---|---|---|---|

| This compound (BAPDMA) | 85% | 78% | 4.8 | 4.7 |

| Stearamidopropyl Dimethylamine (SAPDMA) | 75% | 70% | 4.5 | 4.4 |

| Behentrimonium Chloride (BTAC) | 78% | 72% | 4.2 | 4.3 |

| Cetrimonium Chloride (CTAC) | 65% | 60% | 3.8 | 3.9 |

Data is synthesized from findings reported in studies comparing amidoamines and traditional quaternary ammonium compounds. researchgate.netnih.gov

Oxidation: Formation of Amidoamine Oxides

A significant chemical modification of this compound is the oxidation of its tertiary amine group to form N-[3-(Dimethylamino)propyl]docosanamide-N-oxide, or Behenamidopropyl Amine Oxide. This conversion transforms the molecule into a non-ionic or amphoteric surfactant (depending on pH) with distinct performance attributes. The synthesis is typically achieved by reacting the amidoamine with an oxidizing agent, most commonly hydrogen peroxide. google.com

The resulting amine oxide functional group (-N⁺-O⁻) imparts unique properties:

Enhanced Foam Boosting and Stabilization: Amidoamine oxides are known to improve the volume and stability of foam in cleansing formulations, making them valuable in shampoos and body washes.

Viscosity Building: They can significantly increase the viscosity of aqueous surfactant systems, acting as effective thickening agents. google.com

Mildness: Amine oxides are generally considered mild surfactants, making them suitable for gentle cleansing products.

The performance of amidoamine oxides can be targeted by controlling the purity of the starting amidoamine. Functionalization through oxidation allows BAPDMA to be used not just as a conditioning agent but also as a multifunctional additive that enhances the texture, stability, and sensory experience of cleansing products.

Quaternization: Creating Permanent Cationic Surfactants

Quaternization is a process that converts the tertiary amine group of this compound into a quaternary ammonium salt. This modification creates a permanent positive charge on the nitrogen atom, making the molecule's cationic nature independent of pH. The reaction typically involves alkylation of the tertiary amine with an alkylating agent, such as an alkyl halide (e.g., methyl chloride) or a sulfate (e.g., dimethyl sulfate). justia.com

A quaternized derivative of BAPDMA would offer several performance advantages:

pH-Independent Conditioning: Unlike the parent amidoamine, which requires an acidic environment to become cationic, a quaternized version would provide conditioning effects across a broad pH range.

Enhanced Antistatic Properties: The permanent cationic charge is highly effective at neutralizing static electricity on the hair surface, reducing flyaways.

Improved Compatibility: In some formulations, quaternary ammonium compounds can offer greater compatibility with other ingredients compared to tertiary amines.

This functionalization strategy transforms BAPDMA from a pH-dependent conditioner into a more robust and versatile conditioning agent suitable for a wider array of product types, including leave-in conditioners and styling products where the final pH may be closer to neutral.

| Modification Strategy | Key Chemical Change | Resulting Charge Profile | Targeted Performance Enhancement |

|---|---|---|---|

| Acid Neutralization | Protonation of tertiary amine | Cationic (pH dependent, <5) | Hair conditioning, detangling, softening |

| Oxidation | Formation of N-oxide group | Non-ionic / Amphoteric | Foam boosting, viscosity building, mildness |

| Quaternization | Formation of quaternary ammonium salt | Cationic (pH independent) | Permanent conditioning, enhanced antistatic properties |

Interfacial Adsorption and Surface Activity Mechanisms of this compound

This compound exhibits notable surface activity, which is fundamental to its function in various applications. When dispersed in an aqueous solution, the molecules orient themselves at the air-water interface, leading to a reduction in surface tension. The efficiency of a surfactant is characterized by its critical micelle concentration (CMC), the concentration at which the interface is saturated with monomers and micelles begin to form in the bulk phase.

The long behenyl (C22) alkyl chain of this compound significantly influences its surface activity. Research indicates that despite its long hydrophobic chain, this compound demonstrates remarkable water solubility when neutralized with an acid. specialchem.com This is attributed to the potential curling or folding of its alkyl chain in a dilute solution, which may reduce the hydrophobic interactions with water and prevent precipitation.

The primary mechanism of its surface activity in applications such as hair conditioning is through adsorption onto negatively charged surfaces. Hair keratin, especially when damaged, presents anionic sites to which the cationic form of this compound electrostatically binds. This adsorption neutralizes the surface charge, reducing static electricity and friction between hair fibers. atamanchemicals.com

Quantitative studies have demonstrated the superior adsorption of this compound on hair compared to other cationic surfactants. For instance, the amount of this compound adsorbed onto natural and bleached hair is significantly higher than that of stearamidopropyl dimethylamine (SAPDMA), a shorter-chain (C18) amidoamine.

| Surfactant | Amount Adsorbed on Natural Hair (meq g⁻¹) | Amount Adsorbed on Bleached Hair (meq g⁻¹) |

|---|---|---|

| This compound (BAPDMA) | 6.67 x 10⁻⁴ | Data not available in provided search results |

| Stearamidopropyl Dimethylamine (SAPDMA) | Significantly lower than BAPDMA | Lower than BAPDMA |

| Cetrimonium Chloride (CTAC) | Data not available in provided search results | High adsorption value |

Emulsification and Stabilization Phenomena Mediated by this compound in Complex Systems

This compound is recognized for its role as an emulsifying agent, facilitating the dispersion of two immiscible liquids, such as oil and water, to form a stable emulsion. specialchem.comcosmileeurope.eu Its amphiphilic nature, possessing both a long hydrophobic alkyl chain and a hydrophilic amine group, allows it to position itself at the oil-water interface, thereby reducing the interfacial tension between the two phases. cosmileeurope.eu This reduction in interfacial energy is crucial for the formation and stabilization of emulsion droplets.

In formulations like creams and lotions, this compound adsorbs onto the surface of the dispersed phase droplets, forming a protective layer that prevents their coalescence. specialchem.com This stabilizing effect is often enhanced by its interaction with other components in the formulation, such as fatty alcohols, leading to the formation of a structured lamellar gel network that further entraps the dispersed phase and increases the viscosity of the system.

Pickering emulsions are stabilized by solid particles that adsorb onto the interface between two immiscible liquid phases, creating a physical barrier against droplet coalescence. nih.gov While cationic surfactants, in general, can be used to modify the surface of nanoparticles to make them suitable for stabilizing Pickering emulsions, there is a lack of specific research in the scientific literature detailing the role of this compound as a primary stabilizer in such systems. The existing body of research on Pickering emulsions focuses on stabilizers like silica nanoparticles, chitosan, and other biopolymers. nih.govacs.org Therefore, the specific mechanisms and efficacy of this compound in the stabilization of Pickering emulsions remain an area that requires further investigation.

Rheological Modification and Viscosity Control by this compound in Polymeric and Colloidal Systems

This compound significantly influences the rheological properties of formulations, acting as a viscosity modifier. atamanchemicals.com In combination with fatty alcohols, it can form a gel network structure that increases the viscosity of the final product. The ratio of this compound to fatty alcohol is a critical factor in determining the final viscosity and performance of the formulation.

Research has shown that increasing the ratio of fatty alcohol to amidoamine from 1:1 to 2:1 leads to a substantial increase in viscosity and a corresponding improvement in properties like hair combing force reduction. However, a further increase in this ratio to 3:1 does not result in a significant change in these properties, suggesting an optimal concentration range for achieving the desired rheological profile.

| Amidoamine/Fatty Alcohol Ratio | Viscosity (mPa·s) | Wet Combing Force (N) |

|---|---|---|

| 1:1 | ~15,000 | ~0.35 |

| 1:2 | ~45,000 | ~0.25 |

| 1:3 | ~45,000 | ~0.25 |

Micellization, Aggregation, and Self-Assembly of this compound in Aqueous Solutions

In aqueous solutions, above its critical micelle concentration (CMC), this compound monomers self-assemble into aggregates known as micelles. specialchem.com This process is driven by the hydrophobic effect, where the long alkyl chains of the surfactant molecules associate to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous phase. The CMC is a key parameter that indicates the concentration at which this self-assembly begins.

The unique structure of this compound, with its very long C22 alkyl chain, influences its aggregation behavior. Studies suggest that the alkyl chain might adopt a "curled up" conformation in dilute solutions, which could contribute to its unexpectedly high water solubility and prevent precipitation. specialchem.com This self-assembly into micelles is crucial for its function in solubilizing oils and other hydrophobic substances within the core of the micelles.

The cationic character of this compound is pH-dependent. specialchem.com In its non-ionized form at neutral or basic pH, it acts as a non-ionic surfactant. However, upon acidification, the tertiary amine group becomes protonated, conferring a positive charge to the molecule and transforming it into a cationic surfactant. specialchem.com

The pH of the solution also influences the electrostatic interactions between the surfactant head groups within the micelles. At acidic pH, the positively charged head groups will repel each other, which can affect the size, shape, and aggregation number of the micelles.

Interactions of this compound with Biopolymeric Substrates

The primary interaction of this compound with biopolymeric substrates is observed in its application on hair, which is predominantly composed of the protein keratin. As a cationic surfactant in acidic conditions, it exhibits a strong affinity for the negatively charged sites on the hair surface. atamanchemicals.com This electrostatic attraction is the primary driving force for its adsorption onto the hair cuticle.

Once adsorbed, the long, hydrophobic behenyl tail orients away from the hair surface, forming a thin, lubricating film. This film reduces the coefficient of friction between individual hair fibers, which manifests as improved detangling, reduced combing forces, and a smoother, softer feel. specialchem.com The deposition of this compound also helps to flatten the cuticle scales, which enhances shine and reduces frizz.

The interaction is not solely electrostatic. The hydrophobic portion of the molecule can also interact with the lipid components of the hair cuticle. The substantivity of this compound, or its ability to remain on the hair after rinsing, is a key factor in its long-lasting conditioning effects. As previously noted in the adsorption data table, its long alkyl chain contributes to a higher level of adsorption on both natural and damaged hair compared to shorter-chain amidoamines. specialchem.com

Adsorption Mechanisms on Keratinous Surfaces

This compound (BAPDMA) is an amidoamine that functions as a high-performance conditioning agent, particularly in hair care formulations. nih.gov Its adsorption onto keratinous surfaces, such as human hair, is governed by a combination of electrostatic and hydrophobic interactions. Human hair possesses a net negative charge at the typical pH of conditioning products, which is due to an isoelectric point of approximately 3.67. themestizamuse.com This negative charge arises from the deprotonation of amino acid residues within the keratin protein structure. themestizamuse.com

BAPDMA is non-ionic in its pure state but is designed to be used in acidic formulations. themestizamuse.comresearchgate.net In the presence of an organic or mineral acid, the dimethylamino group of the molecule becomes protonated, transforming the non-ionic amidoamine into a cationic (positively charged) surfactant. themestizamuse.comresearchgate.net This positive charge is the primary driver for its initial adsorption onto the negatively charged keratin surface through strong electrostatic attraction. themestizamuse.com

The adsorption process is not solely charge-driven; it is significantly enhanced by hydrophobic interactions. semanticscholar.org BAPDMA is characterized by a long C22 alkyl chain (the behenyl group), which is highly hydrophobic. researchgate.netspecialchem.com Once the cationic head is anchored to the hair surface, this long fatty chain aligns along the fiber, interacting with the hydrophobic regions of the keratin. themestizamuse.com This dual mechanism—an initial, rapid electrostatic attraction followed by hydrophobic bonding—results in a strong and substantive deposition on the hair surface, creating a smooth, uniform film.

Research indicates that the adsorption of conditioning agents onto keratin can be viewed as a continuum between charge-driven and hydrophobically-driven processes, with the specific mechanism depending on the molecule's structure and the system's pH. semanticscholar.org The substantial C22 chain of BAPDMA suggests a significant contribution from hydrophobic forces, which enhances its conditioning efficacy compared to shorter-chain cationic surfactants.

Effects on Surface Hydrophobicity and Conditioning Mechanisms

The deposition of this compound onto the hair shaft profoundly influences the surface properties of the keratin fibers, leading to significant conditioning effects. The primary mechanism involves the formation of a thin, lubricating film that reduces friction between adjacent hair fibers and between the hair and combing instruments. monsachemical.comthecococurls.com This film neutralizes the negative electrical charges on the hair surface, thereby reducing static electricity and frizz. thecococurls.comatamanchemicals.com

Studies have demonstrated that the length of the alkyl chain on amidoamines directly correlates with the increase in surface hydrophobicity. researchgate.net Hair treated with BAPDMA exhibits a significantly higher water contact angle compared to hair treated with shorter-chain amidoamines, approaching the values seen on natural, undamaged hair. researchgate.net This superior performance in hydrophobicity restoration contributes to its excellent conditioning properties, which include enhanced softness, smoothness, and detangling. specialchem.comthecococurls.com

| Treatment | Approximate Water Contact Angle (°) | Surface Characteristic |

|---|---|---|

| Bleached Hair (Control) | 50 - 75 | Hydrophilic |

| Treatment with Shorter Chain Amidoamines | 75 - 85 | Moderately Hydrophobic |

| Treatment with BAPDMA | ~90 | Hydrophobic |

| Natural (Undamaged) Hair | ~90 | Hydrophobic |

This table presents illustrative data based on findings that longer alkyl chains, such as the one in BAPDMA, restore hair surface hydrophobicity to levels similar to that of natural hair. researchgate.net

Interplay with Other Surfactants and Formulation Components

This compound exhibits versatile and advantageous interactions with other components commonly found in cosmetic formulations. A notable characteristic is its excellent compatibility with anionic surfactants. monsachemical.com This is relatively unique, as cationic surfactants often form insoluble complexes with anionic surfactants, limiting their use together in cleansing systems. In its non-ionic form (at neutral or basic pH), BAPDMA can be incorporated into 2-in-1 conditioning shampoos, where it provides conditioning and has been shown to offer color protection benefits. nih.govresearchgate.net

In rinse-off conditioners and hair treatments, BAPDMA is frequently formulated with fatty alcohols, such as Cetearyl Alcohol or Cetyl Alcohol. monsachemical.com In these systems, BAPDMA, the fatty alcohol, and water interact to form a lamellar gel network, often referred to as an α-gel. researchgate.net This structured phase is responsible for the characteristic thick, creamy consistency of conditioners and is crucial for the effective deposition of the conditioning agents and lipids onto the hair surface, resulting in a smooth and moisturized feel. researchgate.net

BAPDMA's performance is often benchmarked against traditional cationic surfactants like Cetrimonium Chloride (CTAC) and Behentrimonium Chloride. themestizamuse.com Research and evaluations indicate that BAPDMA provides a superior conditioning profile, including better reduction in combing forces and an enhanced sensory feel on the hair. nih.govresearchgate.net Furthermore, BAPDMA can function as a gelling agent in hair coloration creams, improving the viscosity and leveling effect of the product during application. nih.govresearchgate.net This multifunctionality makes it a highly versatile ingredient in a wide range of hair care products, from conditioners and treatments to shampoos and hair dyes. nih.govatamanchemicals.com

| Interacting Component | Type of Formulation | Observed Interaction/Function |

|---|---|---|

| Anionic Surfactants | 2-in-1 Conditioning Shampoos | Good compatibility; provides conditioning and color protection. researchgate.netmonsachemical.com |

| Fatty Alcohols (e.g., Cetearyl Alcohol) | Rinse-off Conditioners, Hair Masks | Forms a lamellar gel network (α-gel), creating a creamy texture and aiding deposition. researchgate.net |

| Hair Dyes/Colorants | Hair Coloration Creams | Acts as a gelling agent, improving viscosity and application uniformity. nih.govresearchgate.net |

| Acids (Organic or Mineral) | All Conditioning Products | Protonates BAPDMA, activating its cationic conditioning properties. themestizamuse.comresearchgate.net |

Influence of Alkyl Chain Length on Interfacial Properties and Biological Interactions

The length of the hydrophobic alkyl chain is a critical determinant of the physicochemical properties of amidoamine surfactants. For this compound, this is a behenyl group, derived from behenic acid (C22). acs.org This very long chain imparts unique characteristics compared to its shorter-chain analogues like Stearamidopropyl Dimethylamine (C18).

Research on long-chain amidoamine-derived surfactants demonstrates that the alkyl chain length directly influences their packing and behavior at interfaces. researchgate.net For instance, in studies fabricating gold nanocrystals, it was found that longer alkyl chains (C18) formed more densely packed molecular layers at the air/water interface compared to shorter chains (C12, C14, C16). researchgate.net This enhanced packing efficiency with longer chains can lead to more effective templating effects in material synthesis. researchgate.net

In different systems, such as fatty-acid-functionalized amidoamine-epoxy thermosets, increasing the alkyl chain length has been shown to decrease the material's density and increase its thermal expansion coefficient. mdpi.com Interestingly, the glass transition temperature was found to be insensitive to the chain length in these systems. mdpi.com Furthermore, experimental data indicates that the solubility of water in these materials decreases as the alkyl chain length of the amidoamine crosslinker increases. mdpi.com Despite its very long alkyl chain, this compound itself exhibits notable water solubility when protonated. researchgate.netresearchgate.net

Biological interactions are also heavily modulated by the alkyl chain length. For related cationic surfactants, antimicrobial activity is often highest when the alkyl chain is between 16 and 18 carbons long, with significantly lower activity observed at a C12 length. dntb.gov.ua Conversely, increasing the chain length to C22 has been found to be an effective strategy for reducing the aquatic toxicity of some mono-alkyl cationic surfactants. researchgate.net

Table 1: Effect of Alkyl Chain Length on Amidoamine Analogue Properties

| Property | Influence of Increasing Alkyl Chain Length | Research Context | Citations |

| Interfacial Packing | Leads to more densely packed molecular layers | Air/water interface studies with C12-C18 amidoamines | researchgate.net |

| Material Density | Decreases | Amidoamine-epoxy thermoset systems | mdpi.com |

| Water Solubility | Decreases | Amidoamine-epoxy thermoset systems | mdpi.com |

| Antimicrobial Activity | Peaks around C16-C18, lower at C12 | Glycine betaine derivative surfactants | dntb.gov.ua |

| Aquatic Toxicity | Reduced at C22 length | Mono alkyl cationic surfactants | researchgate.net |

| Biodegradation | No obvious effect observed | Alkyl betaines under aerobic conditions | dntb.gov.ua |

Impact of Amine Functionality and Protonation State on Performance

The performance of this compound as a conditioning agent is intrinsically linked to its tertiary amine group. nih.govacs.org In its non-ionic form, at neutral or basic pH, it can be incorporated into shampoo formulations. acs.orgresearchgate.net However, its primary function is realized under acidic conditions, typical of hair conditioner formulations. researchgate.netresearchgate.net

In an acidic environment (pH < 6), the tertiary amine group becomes protonated, acquiring a positive charge. specialchem.comnih.gov This transforms the molecule from a non-ionic amidoamine into a cationic surfactant. acs.orgresearchgate.net This protonation is the key to its efficacy. The positively charged headgroup develops a strong affinity for the negatively charged surface of hair, allowing it to adsorb and form a conditioning film. google.com This mechanism is responsible for its ability to reduce static electricity, detangle, and increase the softness and smoothness of hair. specialchem.comacs.org

The amine functionality can be permanently charged through quaternization, which makes the cationic charge pH-independent. nih.gov This highlights the versatility of the amine group as a locus for chemical modification to tune the surfactant's properties for different formulation environments.

Steric and Electronic Effects of Molecular Architecture on Colloidal Behavior

The colloidal behavior of this compound, including its self-assembly into micelles or its role in stabilizing emulsions, is governed by a delicate balance of steric and electronic effects arising from its unique molecular architecture.

Steric Effects: The most significant steric feature is the long, bulky C22 alkyl chain. This large hydrophobic tail promotes aggregation in aqueous solutions to minimize contact with water. The length and bulkiness of the chain influence the geometry of the resulting aggregates. Compared to surfactants with shorter chains, the larger hydrophobic volume of this compound can lead to different packing parameters, potentially favoring the formation of non-spherical micelles or other complex colloidal structures. nih.gov Studies on related systems show that increasing alkyl chain length leads to stronger association between molecules due to enhanced solvophobic effects. rsc.org

Electronic Effects: The electronic landscape of the molecule is dominated by the polar amide group and the protonatable tertiary amine.

Amide Group: The amide linkage provides a site for hydrogen bonding, contributing to the intermolecular interactions that stabilize aggregates and films. nih.gov

Amine Group: The protonation state of the tertiary amine is the primary electronic switch. In its protonated, cationic state, strong electrostatic repulsion between the headgroups influences the size and shape of micelles. This charge is also the driving force for its adsorption onto negatively charged surfaces like hair. nih.govgoogle.com The combination of electrostatic attraction to the surface and hydrophobic interactions between the alkyl tails is crucial for forming a stable, conditioning layer.

Theoretical and Computational Chemistry Approaches for Predicting this compound Interactions

To gain a deeper, atomistic understanding of the behavior of this compound, researchers employ theoretical and computational chemistry methods. These tools allow for the prediction of aggregation behavior, the identification of reactive sites, and the elucidation of interaction mechanisms that are difficult to probe experimentally.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the self-assembly and dynamic behavior of surfactant molecules like this compound. By simulating the movement of atoms and molecules over time, MD can predict the propensity of these molecules to form aggregates in solution.

Studies have shown that MD simulations can successfully predict the aggregation behavior of small organic molecules with a high success rate. researchgate.net These simulations, particularly those employing explicit solvent models, can capture the dynamic formation of aggregates and provide an informative spectrum of aggregation propensities across different solutes. researchgate.net For amidoamines, MD simulations have been used to investigate the effect of alkyl chain length on the properties of thermosets, revealing how molecular packing influences material characteristics like density. mdpi.com

Simulations of related systems provide further insights. For instance, MD studies on poly(amidoamine) (PAMAM) dendrimers have been used to investigate their potential as electrolyte and electrode materials in supercapacitors, calculating properties like charge density and electrostatic potential. researchgate.net Simulations of other surfactants have revealed how counter-ions distribute around the charged headgroups, forming stable networks that influence the properties of the resulting liquid film. Such computational approaches can be applied to this compound to model its aggregation into micelles, its interaction with co-surfactants and polymers in a formulation, and its adsorption onto a substrate like hair, providing a molecular-level picture of its conditioning mechanism.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of a molecule, allowing for the identification of its most reactive sites. For this compound, the key reactive centers are the tertiary amine and the amide group.

The protonation of the tertiary amine is a critical reaction. DFT and other ab initio methods can be used to calculate the proton affinities and deprotonation free energies of amines. acs.orgresearchgate.net These calculations help predict the pKa of the amine group, which determines the pH range over which it will be protonated and thus function as a cationic surfactant. mdpi.com For example, DFT-based free-energy calculations have been used to show that amine groups within an epoxy resin can become protonated when embedded in water. acs.org Such calculations can precisely model the equilibrium between the neutral and protonated forms of this compound in aqueous environments.

The electronic properties of both the amide and amine groups can be visualized using Molecular Electrostatic Potential (MESP) maps. researchgate.net These maps highlight regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, as well as for hydrogen bonding. researchgate.net Quantum chemical methods have also been used to study the electronic environment of the amide group in complex systems, providing detailed information on its potential for interaction. rsc.org Studies on poly-amidoamines (PAMAM) have used quantum calculations to identify that tertiary ammonium groups (the protonated form of tertiary amines) can act as fluorescence emission centers, demonstrating the ability of these methods to probe the excited states and reactivity of these functional groups. researchgate.net

Structure Activity Relationships Sar of Behenamidopropyl Dimethylamine and Analogues

Advanced Drug Delivery Systems

Researchers are investigating the potential use of Behenamidopropyl Dimethylamine (B145610) in pharmaceutical applications. smolecule.com Its molecular structure, featuring both hydrophobic and cationic regions, allows it to form complexes with certain drugs, potentially improving their solubility in water-based solutions. smolecule.com Furthermore, its cationic nature may help facilitate the delivery of drugs across negatively charged cell membranes, thereby enhancing their bioavailability. smolecule.com

Development of Structured Surfactant Systems

In conditioner formulations, Behenamidopropyl Dimethylamine is integral to the formation of structured phases, such as lamellar gel networks. google.com These networks, formed with fatty alcohols, are responsible for the thick, creamy texture of conditioners and the effective delivery of conditioning agents to the hair. Recent patents describe hair conditioner compositions with a uniform gel network structure, characterized by a specific lamellar d-spacing, which provides optimal conditioning performance. google.com Research has also delved into the formation and properties of α-gel phases created with this surfactant, which are crucial for the performance of conditioning treatments. researchgate.net

Use in Bio-based and Sustainable Formulations

The market is seeing a significant shift toward bio-based and sustainable ingredients, a trend for which this compound is well-suited. researchandmarkets.comfactmr.com Derived from plant-based behenic acid, it is a cornerstone ingredient for brands developing "green," vegan, or natural formulations. factmr.comatamanchemicals.com Its biodegradability and low environmental impact are key drivers of its adoption in products marketed as eco-friendly. giiresearch.com This positions it as a catalyst for innovation in a market increasingly defined by consumer demand for sustainability and regulatory oversight. researchandmarkets.com

Advanced Analytical Methodologies for Behenamidopropyl Dimethylamine Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic methods are indispensable for separating and quantifying Behenamidopropyl Dimethylamine (B145610) from raw materials, reaction mixtures, and final formulations. These techniques are vital for assessing purity and identifying potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of BAPDMA. sielc.com Reverse-phase HPLC methods are particularly suitable for this purpose. sielc.com A typical HPLC method for BAPDMA might involve a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique can be scaled for preparative separations to isolate impurities for further characterization. sielc.com The progress of synthesis reactions to produce BAPDMA can also be monitored using HPLC. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives or potential degradation products of BAPDMA. For instance, under certain conditions, there is a possibility of nitrosamine (B1359907) formation, which can be detected via GC-MS.

Below is a table summarizing typical chromatographic conditions for BAPDMA analysis.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV, MS | Purity assessment, impurity isolation, reaction monitoring |

| GC-MS | Capillary Column (e.g., DB-5ms) | Helium | Mass Spectrometer | Analysis of volatile derivatives and degradation products (e.g., nitrosamines) |

Spectroscopic Investigations of Behenamidopropyl Dimethylamine and its Complexes

Spectroscopic techniques provide detailed information about the molecular structure and composition of this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the BAPDMA molecule. Key characteristic absorptions would include:

N-H stretch of the secondary amide.

C=O stretch (amide I band) typically around 1640 cm⁻¹. uobabylon.edu.iq

C-N stretch in the fingerprint region (around 1350–1000 cm⁻¹). uobabylon.edu.iq

C-H stretch from the long alkyl chain.

Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is used to determine the molecular weight of BAPDMA and to study its fragmentation patterns. The exact mass of BAPDMA is 424.439264414 Da. nih.gov Electrospray ionization (ESI) is a common ionization technique for such molecules. Predicted collision cross-section (CCS) values for different adducts of BAPDMA, such as [M+H]⁺ and [M+Na]⁺, can be calculated to aid in its identification. uni.lu

A summary of expected spectroscopic data for BAPDMA is presented below.

| Technique | Key Information Provided | Expected Observations |

| ¹H NMR | Proton environment | Signals for N-CH₃, N-CH₂, C-CH₂, C=O-NH |

| ¹³C NMR | Carbon skeleton | Resonances for carbonyl carbon, alkyl chain carbons, N-methyl carbons |

| IR | Functional groups | N-H stretch, C=O stretch (amide), C-N stretch, C-H stretch |

| MS | Molecular weight & fragmentation | Molecular ion peak corresponding to the formula C₂₇H₅₆N₂O, fragmentation patterns revealing the loss of specific groups |

Surface Science Techniques for Probing this compound Adsorption and Interfacial Behavior

The performance of BAPDMA in conditioning formulations is largely dependent on its behavior at interfaces, such as the hair or skin surface. Surface science techniques are employed to study its adsorption and the properties of the resulting films.

Studies have shown that BAPDMA, particularly in its protonated (cationic) form at acidic pH, adsorbs onto surfaces. researchgate.net Its long behenyl chain contributes to a high degree of hydrophobicity, which influences its film-forming properties. The adsorption of BAPDMA can be significantly higher than that of similar amidoamines with shorter alkyl chains. researchgate.net

Techniques that could be used to study this behavior, although not explicitly detailed for BAPDMA in the search results, include:

Atomic Force Microscopy (AFM): To visualize the morphology of adsorbed BAPDMA films on a substrate at the nanoscale.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): To quantify the mass and viscoelastic properties of the adsorbed layer in real-time.

Surface Plasmon Resonance (SPR): To monitor the kinetics of BAPDMA adsorption onto a sensor surface.

Rheometric and Viscometric Analyses of this compound-Containing Formulations

The rheological properties of hair conditioners and other personal care products are critical for consumer acceptance and product performance. BAPDMA can act as a rheology modifier and thickener in these formulations. specialchem.comknowde.com

Rheometers and viscometers are used to measure the flow behavior and viscosity of formulations containing BAPDMA. researchgate.net Studies have shown that the viscosity of a conditioner formulation can be optimized by adjusting the concentration of BAPDMA and fatty alcohols. researchgate.net BAPDMA's ability to form gel network structures, particularly when neutralized with an acid, contributes to the viscosity of the final product. google.com The viscosity of a 5% solution in isopropanol (B130326) (IPA) at 80°C is typically less than 100 cps. parchem.com

The table below shows illustrative data on how BAPDMA can influence formulation viscosity.

| Formulation Component | Concentration | Effect on Viscosity |

| This compound | Increasing | Increases viscosity, contributes to gel network formation researchgate.netgoogle.com |

| Fatty Alcohols (e.g., Cetearyl Alcohol) | In combination with BAPDMA | Synergistic thickening effect researchgate.net |

Microscopic and Imaging Techniques for Structural Elucidation of Aggregates and Formulations

Microscopy techniques are essential for visualizing the structure of BAPDMA aggregates in solution and the morphology of the final product formulations.

Research indicates that BAPDMA exhibits unique aggregation behavior in aqueous solutions, potentially forming vesicle-like or lamellar-like structures depending on the concentration. researchgate.net These aggregates are crucial for its conditioning performance.

Scanning Electron Microscopy (SEM) has been used to observe hair treated with conditioners containing BAPDMA. researchgate.net These studies show that the hair shaft is clearly covered by the formulation, leading to improved hair appearance and reduced tangling compared to untreated hair. researchgate.net

Polarized Light Microscopy could also be used to identify the formation of lamellar gel networks, which are common structures in cream rinse conditioners and are responsible for their characteristic rheology and conditioning properties.

Focus on Scientific/research Applications, Not Consumer Product Marketing or Dosage

Behenamidopropyl Dimethylamine (B145610) as a Component in Advanced Emulsion Technologies and Microemulsions

Behenamidopropyl dimethylamine functions as a highly effective emulsifying agent, facilitating the formation of stable and finely dispersed mixtures of oil and water. nih.govcosmileeurope.eu Its utility is particularly noted in the creation of advanced emulsion systems, including microemulsions, which are thermodynamically stable, transparent, and have droplet sizes typically in the range of 20 to 200 nanometers. researchgate.net

In acidic conditions, this compound becomes protonated and acts as a cationic surfactant, which is crucial for its emulsifying and conditioning properties. researchgate.netnih.gov This pH-dependent behavior allows for the formulation of sophisticated emulsion systems where stability and performance can be finely tuned. Research has shown that this compound can be used to create stable microemulsions, and its performance is often superior to that of conventional cationic surfactants. researchgate.netresearchgate.net These advanced emulsions are being investigated for various applications due to their high stability and ability to solubilize both hydrophobic and hydrophilic compounds.

One study compared the performance of shampoos containing this compound (BAPDMA) as a non-ionic surfactant with market-leading color protection shampoos. researchgate.net The results indicated that it was possible to formulate shampoos with BAPDMA that performed as efficiently as the market leaders, which often contain polymers and silicones to enhance their color protection effects. researchgate.net

| Feature | This compound (BAPDMA) Prototype | Market Leader 1 (ML1) | Market Leader 2 (ML2) |

| Performance | Comparable to market leaders | High | High |

| Composition | BAPDMA as non-ionic surfactant | Contains polymers and silicones | Contains polymers and silicones |

This table presents a conceptual comparison based on research findings, highlighting the potential of this compound in high-performance emulsion-based products. researchgate.net

Integration of this compound in Smart Materials and Responsive Chemical Systems

The pH-sensitive nature of this compound makes it a prime candidate for the development of "smart" or "stimuli-responsive" materials. These are advanced materials designed to undergo significant changes in their properties in response to external stimuli, such as pH, temperature, or light. cinz.nz

This compound's ability to convert from a non-ionic to a cationic surfactant at acidic pH is a key feature of its responsive behavior. researchgate.netnih.gov This transition dramatically alters its solubility and interfacial properties, which can be harnessed to create responsive chemical systems. For instance, emulsions stabilized with this compound can be designed to break or change their properties at a specific pH, allowing for the controlled release of an encapsulated active ingredient. cinz.nz

Research into stimuli-responsive emulsions is a burgeoning field with potential applications in drug delivery, catalysis, and extraction processes. cinz.nz While specific studies focusing solely on this compound in complex smart materials are emerging, its well-documented pH-responsive behavior provides a strong foundation for its integration into such systems. For example, its use in creating emulsions with tunable texture and water solubility based on the neutralizing acid demonstrates its potential in creating sophisticated, responsive formulations. nikkolgroup.com

Role of this compound in Drug Delivery Systems (Academic Research)

In the realm of academic research, this compound is being investigated for its potential role in advanced drug delivery systems. Its unique properties, such as its ability to enhance solubility and bioavailability of poorly soluble drugs, are of particular interest. researchgate.net

The cationic nature of this compound at physiological pH allows it to interact with negatively charged biological membranes, potentially facilitating the transport of drugs across these barriers. researchgate.net This can lead to enhanced bioavailability of the administered drug. Furthermore, its amphiphilic structure enables it to form complexes with hydrophobic drug molecules, improving their solubility in aqueous formulations. researchgate.net

Researchers are also exploring the use of this compound in targeted drug delivery. researchgate.net By attaching specific targeting ligands to the molecule, it may be possible to direct drug-loaded carriers to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects. Another patent highlights its use in compositions for the increased solubilization of active ingredients like the UV-filter Bemotrizinol. epo.org

| Potential Application | Proposed Mechanism of Action | Supporting Evidence |

| Enhanced Drug Solubility | Formation of complexes with hydrophobic drugs. | Amphiphilic structure allows for interaction with poorly soluble compounds. researchgate.net |

| Improved Bioavailability | Facilitation of drug transport across cell membranes. | Cationic nature interacts with negatively charged cell membranes. researchgate.net |

| Targeted Drug Delivery | Can be functionalized with targeting molecules. | Potential for directing drug-carrier complexes to specific sites. researchgate.net |

| Controlled Release | Component in stimuli-responsive formulations. | pH-sensitive properties can trigger release of active ingredients. cinz.nz |

This table summarizes the potential applications of this compound in drug delivery systems based on its chemical properties and preliminary research.

This compound in Nanotechnology and Nanomaterial Synthesis

While there is limited evidence of this compound being directly used in the synthesis of nanoparticles, its properties as a surfactant and stabilizing agent make it a valuable component in formulations containing nanomaterials. A key application that has been explored is its use in enhancing the deposition of nanoparticles onto surfaces.

A patent for a controlled delivery system for hair care products describes the use of this compound as a cationic conditioning agent that enhances the deposition of nano-spheres onto hair. google.com This suggests that its cationic charge and surface-active properties play a crucial role in mediating the interaction between the nanoparticles and the target surface. Another patent for an aqueous surface treating composition mentions the inclusion of various nanoparticles, such as titanium oxide and colloidal silica, in formulations that may contain this compound as a cationic surfactant. google.com

The role of surfactants as capping or stabilizing agents to prevent the agglomeration of nanoparticles is well-established in nanotechnology. researchgate.net Although specific research on this compound as a primary capping agent in nanoparticle synthesis is not widely published, its amphiphilic nature and ability to form protective layers suggest its potential in this area.

Surface Modification and Coating Technologies Utilizing this compound

The application of this compound extends to surface modification and the development of advanced coating technologies. Its ability to form protective films on various surfaces is a key attribute being leveraged in this field.

In one application, this compound is used in aqueous surface treating compositions, such as paints and protective coatings. google.com When included in these formulations, it can enhance properties like hydrophobicity and oleophobicity. google.com Furthermore, research on related amidoamine surfactants has demonstrated their effectiveness as corrosion inhibitors for metals like carbon steel. researchgate.netresearchgate.netresearchgate.net They function by adsorbing onto the metal surface and forming a protective barrier that inhibits the corrosive process. researchgate.net This suggests a similar potential for this compound in anticorrosive coatings.

The mechanism of protection involves the interaction of the surfactant's polar head group with the metal surface and the orientation of its hydrophobic tail outwards, creating a non-wettable surface that repels corrosive agents.

| Application | Function of this compound | Mechanism of Action |

| Aqueous Coatings | Enhances surface properties (e.g., hydrophobicity) | Included as a cationic surfactant in the formulation. google.com |

| Anticorrosive Additive | Forms a protective layer on metal surfaces | Adsorption onto the metal surface, creating a barrier against corrosion. researchgate.net |

This table outlines the roles and mechanisms of this compound in surface modification and coating technologies based on patent information and related research.

Future Research Directions and Challenges in Behenamidopropyl Dimethylamine Chemistry

Development of Sustainable and Bio-based Alternatives and Synthesis Routes

The increasing consumer and regulatory demand for environmentally friendly products has spurred significant research into sustainable chemistry, directly impacting the synthesis and sourcing of ingredients like Behenamidopropyl Dimethylamine (B145610) (BAPDMA). researchandmarkets.comfactmr.comgiiresearch.com A primary focus is the adoption of green chemistry principles to minimize the environmental footprint of production processes. cosmeticsbusiness.com This involves developing synthesis routes that are more energy-efficient, reduce waste, and utilize renewable feedstocks. researchandmarkets.comadhesivesmag.com The traditional synthesis of BAPDMA involves the amidation of behenic acid, which is often derived from plant sources, with N,N-dimethylaminopropylamine (DMAPA). researchgate.net Research is ongoing to optimize these routes, for instance, by using solvent-free processes. cosmeticsbusiness.com

In parallel, the industry is actively exploring bio-based alternatives that can offer comparable or superior performance to BAPDMA while boasting enhanced sustainability profiles. premiumbeautynews.com These alternatives are often derived from readily available and renewable plant oils. premiumbeautynews.com An example is Brassicamidopropyl Dimethylamine, derived from the oil of Brassica campestris (rapeseed), which contains a unique C18:C22 fatty acid ratio. premiumbeautynews.com Research has shown that this alternative can provide superior performance in aspects like dry combing force reduction compared to single-chain-length amidoamines like BAPDMA (C22) and Stearamidopropyl Dimethylamine (SAPDMA, C18). premiumbeautynews.com Another approach involves creating ceramide-like molecules from behenic and stearic acids through solvent-free green chemistry processes, which act as restructuring agents for hair. cosmeticsbusiness.com The development of such ingredients aligns with the broader trend of moving away from traditional quaternary ammonium (B1175870) compounds ("quats") towards more biodegradable and eco-friendly options. factmr.comcosmeticsandtoiletries.com

| Attribute | Behenamidopropyl Dimethylamine (BAPDMA) | Brassicamidopropyl Dimethylamine | Amino Acid-Based Cationic Surfactants |

| Primary Feedstock | Behenic Acid (C22), often from vegetable sources. | Brassica Campestris (Rapeseed) Oil (C18/C22 ratio). premiumbeautynews.com | Plant-derived amino acids and vegetable fatty alcohols. premiumbeautynews.com |

| Key Synthesis Feature | Amidation with DMAPA. researchgate.net | Produced according to Green Chemistry principles. premiumbeautynews.com | Incorporates a biodegradable ester linkage derived from an amino acid. premiumbeautynews.com |

| Performance Highlight | Excellent conditioning and sensorial profile. nih.gov | Superior reduction in dry combing force compared to C18 or C22 amidoamines alone. premiumbeautynews.com | High performance, derived entirely from plant sources. premiumbeautynews.com |

| Sustainability Aspect | Readily biodegradable; eco-friendly alternative to traditional quats. nih.gov | Readily Biodegradable (OECD 301B); lower energy and water consumption in production. premiumbeautynews.com | Fully bio-based; synthetic process aligns with Green Chemistry principles. premiumbeautynews.com |

Elucidation of Complex Multi-component Interactions and Synergistic Effects

The effectiveness of this compound in a final product is heavily influenced by its interactions with other formulation components. Future research is focused on systematically elucidating these complex relationships to optimize product performance. BAPDMA is known to exhibit significant synergistic effects, which are crucial for creating high-performance, cost-effective formulations. healthchems.comkaochemicals-eu.com

One key area of investigation is the synergistic thickening effect observed when BAPDMA is combined with other surfactants in cleansing systems like shampoos. healthchems.com When used as a non-ionic surfactant (at neutral or basic pH), it can enhance formulation viscosity without negatively impacting foamability. researchgate.net Another significant interaction is with fatty alcohols in rinse-off conditioners. Studies have shown that specific ratios of BAPDMA (in its cationic, neutralized form) and fatty alcohols can lead to a viscosity peak that is higher than what either component could achieve alone, while maintaining excellent conditioning performance. researchgate.net Research also shows that BAPDMA improves the performance of anionic and nonionic surfactants when used in combination, leading to better foaming and cleansing properties. smolecule.com These synergistic interactions allow formulators to achieve desired textures and performance attributes that are critical for consumer acceptance.

| Interacting Component(s) | System Type | Observed Synergistic Effect | Research Finding |

| Anionic/Non-ionic Surfactants | Shampoos, Cleansers | Enhanced foaming and cleansing properties. smolecule.com | BAPDMA can act as a foam booster and thickener in shampoo compositions. researchgate.net |

| Fatty Alcohols (e.g., Cetearyl Alcohol) | Hair Conditioners | Increased viscosity of the formulation. researchgate.net | A 1:1 ratio of amidoamine to fatty alcohol can show higher viscosity than the individual components. researchgate.net |

| Other Cationic Surfactants (e.g., Behenoyl PG-Trimonium Chloride) | Hair Conditioners | Extraordinary synergistic effects in performance, such as combing force reduction. kaochemicals-eu.com | Combinations can outperform high-performance market products in "green" cream rinse formulations. kaochemicals-eu.com |

| Silicones | Color-Protection Shampoos | Positive effect on thickening ability and increased color protection. researchgate.net | BAPDMA can be incorporated as a non-ionic surfactant to boost viscosity and performance. researchgate.net |

Advanced Modeling and Simulation for Predicting this compound Behavior in Diverse Environments

The use of advanced modeling and simulation presents a significant opportunity to accelerate the development and optimization of formulations containing this compound. While extensive experimental data exists for BAPDMA's performance, predictive computational models can offer deeper mechanistic insights and reduce the time and resources spent on laboratory testing. researchgate.netnih.gov

Future research in this area will likely focus on several key aspects:

Physicochemical Property Prediction: Computer software like the U.S. Environmental Protection Agency's EPI Suite™ has been used to calculate fundamental properties for amidoamines, which is a foundational step. kao.com Expanding these models could allow for more accurate predictions of solubility, partitioning behavior, and surface activity of BAPDMA under various conditions (e.g., different pH levels and temperatures).

Interaction Modeling: Molecular dynamics simulations could be employed to visualize and quantify the interaction of BAPDMA with other formulation ingredients at an atomic level. This would help in understanding the molecular basis for the synergistic effects observed experimentally with components like fatty alcohols and other surfactants. researchgate.net

Surface Interaction Simulation: A crucial application is modeling the deposition and interaction of BAPDMA with biological surfaces, particularly hair keratin. whiterose.ac.uk Such simulations could predict binding affinities, orientation on the hair cuticle, and the resulting changes in surface properties like friction, which is directly related to the conditioning effect. This would build upon experimental techniques that measure combing forces and static charges. researchgate.net

Environmental Fate Modeling: Quantitative Structure-Activity Relationship (QSAR) models are already used to predict properties like sensitization potential for similar molecules like Stearamidopropyl Dimethylamine. cir-safety.org Similar models can be developed and refined to predict the environmental fate of BAPDMA, including its biodegradation pathways and potential for bioaccumulation, complementing experimental ecotoxicity data. kao.com

While specific computational studies focused solely on BAPDMA are not yet widely published, the methodologies are well-established for other surfactants and amines, providing a clear path forward for future research. cir-safety.orgieaghg.org

Innovation in Analytical Techniques for Trace Analysis and Mechanistic Studies

Advancements in analytical chemistry are crucial for ensuring the quality of this compound, understanding its behavior in complex formulations, and assessing its environmental presence. A multi-faceted analytical approach is required for both routine quality control and advanced research.

For basic identification and purity assessment, standard techniques are employed. These include spectroscopic and chromatographic methods that provide a comprehensive profile of the substance.

Standard Identification Techniques:

Infrared Spectroscopy (IR): To identify functional groups and confirm the amide structure.

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the main component against impurities. healthchems.com

Mass Spectrometry (MS): To confirm the molecular weight and structure. healthchems.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural elucidation. healthchems.com

For mechanistic studies, particularly understanding how BAPDMA imparts its conditioning effects on hair, more specialized physical testing methods are used.

Techniques for Mechanistic & Performance Studies:

Dynamometry: An Instron dynamometer is used for combing force measurements on hair tresses, providing quantitative data on detangling and smoothness. researchgate.net

Static Charge Determination: Electrometers are used to measure the reduction in static electricity (fly-away) on hair after treatment. researchgate.net

X-ray Scattering: Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) can be used to study the lamellar gel structures (α-gels) that BAPDMA forms with fatty alcohols in conditioners, which are critical to the formulation's texture and performance. whiterose.ac.uk

For trace analysis, especially in environmental samples or for detecting residual impurities like DMAPA, highly sensitive methods are necessary. cir-safety.org Future innovations will likely focus on adopting next-generation analytical methodologies.

Advanced and Future Techniques:

High-Resolution Mass Spectrometry (HRMS): Techniques like GC-HRMS or LC-HRMS are powerful for non-targeted screening of environmental or biological samples to identify BAPDMA and its potential degradation products at very low concentrations. researchgate.net

Effect-Directed Analysis (EDA): This approach combines analytical separation with bioassays to identify substances that cause a specific biological effect, which could be used in advanced ecotoxicological studies of amidoamines. researchgate.net

These innovative techniques are essential for next-generation risk assessment and for providing a deeper understanding of the molecule's interactions from the formulation matrix down to the ecosystem level. nih.gov

| Analytical Purpose | Technique | Information Obtained |

| Structural Identification & Purity | HPLC, IR, MS, NMR | Purity, chemical structure, and molecular weight confirmation. healthchems.com |

| Performance & Mechanistic Study | Dynamometry (Combing Force) | Quantifies conditioning effect, detangling, and smoothness on hair. researchgate.net |

| Performance & Mechanistic Study | Static Charge Measurement | Assesses fly-away reduction ability. researchgate.net |

| Formulation Structure Analysis | Small/Wide-Angle X-ray Scattering (SAXS/WAXS) | Characterizes the crystalline gel network structure in conditioners. whiterose.ac.uk |